2,5-Dimethyl-4-ethylthiazole
CAS No.: 32272-57-4
Cat. No.: VC3882261
Molecular Formula: C7H11NS
Molecular Weight: 141.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32272-57-4 |
|---|---|
| Molecular Formula | C7H11NS |
| Molecular Weight | 141.24 g/mol |
| IUPAC Name | 4-ethyl-2,5-dimethyl-1,3-thiazole |
| Standard InChI | InChI=1S/C7H11NS/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3 |
| Standard InChI Key | ZJGXJKFDKNNBTK-UHFFFAOYSA-N |
| SMILES | CCC1=C(SC(=N1)C)C |
| Canonical SMILES | CCC1=C(SC(=N1)C)C |
| Melting Point | 115-116°C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2,5-Dimethyl-4-ethylthiazole is systematically named 4-ethyl-2,5-dimethyl-1,3-thiazole under IUPAC nomenclature. Its structure consists of a thiazole ring substituted with methyl groups at positions 2 and 5 and an ethyl group at position 4 (Figure 1). The compound’s InChIKey (ZJGXJKFDKNNBTK-UHFFFAOYSA-N) and SMILES notation (CCC1=C(C)SC(C)=N1) further delineate its atomic connectivity .
Table 1: Key Identifiers of 2,5-Dimethyl-4-ethylthiazole
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 32272-57-4 | |
| Molecular Formula | C₇H₁₁NS | |
| Molecular Weight | 141.234 g/mol | |
| IUPAC Name | 4-Ethyl-2,5-dimethyl-1,3-thiazole | |
| InChIKey | ZJGXJKFDKNNBTK-UHFFFAOYSA-N |
Spectroscopic and Chromatographic Data
The compound’s gas chromatography (GC) retention indices provide critical insights into its volatility and polarity:
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Non-polar columns: Kovats’ Retention Index (RI) of 1072 on OV-101 at 110°C .
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Polar columns: RI of 1438 on PEG-40M under similar conditions .
Van Den Dool and Kratz indices further corroborate its chromatographic behavior, with values ranging from 1066 to 1086 on BPX-5 and DB-5 columns . Mass spectral data from NIST (MS number: 30765) reveal a base peak at m/z 141, corresponding to the molecular ion, with fragmentation patterns characteristic of thiazole derivatives .
Synthesis and Manufacturing
Paal-Knorr and Heterocyclization Approaches
A common synthetic route involves the Paal-Knorr reaction, where 1,4-diketones condense with amines to form pyrrole intermediates, followed by thiazole ring closure. For example, chloroacetonitrile and thioureas are employed in a three-step heterocyclization process to introduce the thiazole moiety . Recent advancements highlight a one-pot synthesis utilizing ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea derivatives, achieving yields up to 87% under optimized conditions .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Trifluoromethoxyaniline + 2,5-hexanedione (AcOH, reflux) | 2,5-Dimethylpyrrole intermediate (76% yield) |
| 2 | Chloroacetonitrile (Et₂O, 5–10°C) | Chloroacylated intermediate |
| 3 | Thioamide/thiourea (EtOH, reflux) | Thiazole product (87% yield) |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. The use of DMF or DMSO as solvents facilitates high-temperature reactions, while potassium carbonate or triethylamine acts as a base to neutralize byproducts .
Physicochemical Properties
Thermal and Solubility Profiles
While explicit melting/boiling points are unavailable, GC data suggest volatility suitable for distillation. The compound’s logP (calculated: ~2.1) indicates moderate hydrophobicity, aligning with its use in flavorants .
Spectroscopic Characteristics
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¹H-NMR: Signals at δ 2.23 (s, 3H, CH₃), δ 2.36 (s, 3H, CH₃), and δ 5.11 (s, 2H, CH₂) confirm substituent positions .
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¹³C-NMR: Peaks at δ 12.66 (CH₃), 106.18 (pyrrole C), and 120.57 (CF₃O) validate the core structure .
Applications in Industry and Research
Flavor and Fragrance Industry
2,5-Dimethyl-4-ethylthiazole contributes to the aroma profiles of coffee, chocolate, and roasted meats, imparting nutty and earthy notes . Its detection in Coffea canephora (robusta coffee) and Solanum tuberosum (potato) underscores its role as a flavor biomarker .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing 4-methyl-5-formylthiazole, a key intermediate for antibiotics like cefditoren pivoxil . Derivatives exhibit antileukemic activity, with IC₅₀ values <10 μM in human cancer cell lines .
Recent Research and Future Directions
Anticancer Applications
Studies on analogous compounds, such as 2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, demonstrate prostate cancer cell apoptosis via androgen receptor inhibition . Structural modifications of 2,5-Dimethyl-4-ethylthiazole could enhance selectivity for oncology targets.
Synthetic Methodology Innovations
Emerging techniques like continuous-flow reactors and photocatalysis may improve yield and reduce waste in thiazole synthesis .
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